molecular formula C11H17N3 B7805678 1-(1-(Pyridin-4-yl)ethyl)piperazine

1-(1-(Pyridin-4-yl)ethyl)piperazine

Cat. No.: B7805678
M. Wt: 191.27 g/mol
InChI Key: NGAAVRLUIZDMQZ-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-4-yl)ethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a pyridin-4-yl group and an ethyl group, making it a versatile molecule in various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

1-(1-(Pyridin-4-yl)ethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-4-yl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, it acts as a histamine H3 receptor antagonist and a sigma-1 receptor antagonist. These interactions are mediated through binding to the respective receptors, leading to modulation of receptor activity and subsequent physiological effects . The compound’s structure allows it to fit into the binding sites of these receptors, thereby inhibiting their activity and producing therapeutic effects.

Biological Activity

1-(1-(Pyridin-4-yl)ethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine group. Its structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. It has shown potential in the following areas:

  • Antimicrobial Activity : Several studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially through the inhibition of bacterial growth or biofilm formation .
  • Antitubercular Activity : Analogous piperazine derivatives have been explored for their efficacy against Mycobacterium tuberculosis, with some compounds showing low MIC values (minimum inhibitory concentration) against various strains .
  • Inhibition of Enzymes : The compound has been investigated for its inhibitory effects on enzymes involved in sterol biosynthesis, particularly CYP51 and CYP5122A1, which are crucial in the treatment of Leishmania infections .

Study 1: Antitubercular Activity

In a study conducted by researchers at the Birla Institute of Technology and Science, various piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these, compounds incorporating the pyridine moiety demonstrated significant activity with MICs ranging from 1.56 μg/mL to 50 μg/mL. Notably, one compound achieved an MIC of 1.56 μg/mL, indicating strong potential as an antitubercular agent .

Study 2: Inhibition of Sterol Biosynthesis

Another study focused on the inhibition of CYP51 and CYP5122A1 by piperazine derivatives. Compounds such as N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide showed selective inhibition against L. donovani promastigotes with EC50 values in the low micromolar range. This suggests that modifications to the piperazine structure can enhance selectivity and potency against specific pathogens .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving piperazine derivatives similar to this compound:

Compound Activity Target Pathogen/Enzyme MIC/EC50 Value
Compound AAntitubercularM. tuberculosis H37Ra1.56 μg/mL
Compound BSterol biosynthesis inhibitionCYP51/CYP5122A1≤ 1 µM
Compound CAntimicrobialVarious bacteria32 μg/mL

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAAVRLUIZDMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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